Cycloechinulin
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Description
Cycloechinulin is a diketopiperazine fungal metabolite originally isolated from A. ochraceus. It reduces weight gain of corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet.
Scientific Research Applications
Novoamauromine and ent-Cycloechinulin Isolation : Cycloechinulin, along with novoamauromine, was isolated from Aspergillus novofumigatus. The structures of these compounds were established through spectroscopic and chemical investigation, indicating their potential for further pharmacological studies (Ishikawa et al., 2010).
Structural Description : The structure of cycloechinulin, derived from the fungus Aspergillus ochraceus, was described, providing a foundation for understanding its chemical properties and potential applications (Hansen et al., 2001).
Aspergillus Species Taxonomy and Extrolite Profiles : Cycloechinulin was identified as one of the extrolites produced by various species of Aspergillus, including A. fumigatus and A. novofumigatus. This study helps in understanding the biodiversity and chemical ecology of Aspergillus species (Hong et al., 2005).
Osteoclastogenesis Suppression : Cycloechinulin was identified among the metabolites isolated from the marine fungus Aspergillus flocculosus. These compounds were evaluated for their effects on osteoclast differentiation, a key process in bone health and diseases (Shin et al., 2018).
properties
IUPAC Name |
(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTQPWJZZZLMBI-AUHQLAKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154723810 |
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